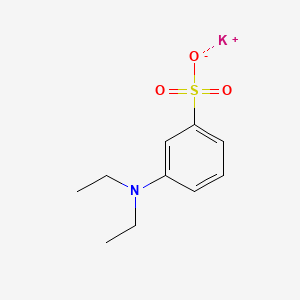
Potassium m-(diethylamino)benzenesulphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium m-(diethylamino)benzenesulphonate is a useful research compound. Its molecular formula is C10H14KNO3S and its molecular weight is 267.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Potassium m-(diethylamino)benzenesulphonate is a sulfonate compound that has garnered attention for its biological activities, particularly in the context of cancer research and pharmacological applications. This article provides a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by its sulfonate group attached to a benzene ring with a diethylamino substituent. The chemical formula can be represented as C₁₀H₁₃N₂O₃S·K. Its structural features contribute to its interactions with biological systems, particularly in modulating cellular functions.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of this compound on various cancer cell lines. The mechanism of action primarily involves disruption of the microtubule network, leading to cell cycle arrest and apoptosis.
Table 1: Antiproliferative Activity on Cancer Cell Lines
| Compound | IC₅₀ (µM) | Cell Line |
|---|---|---|
| This compound | 0.05 | MCF7 Breast Carcinoma |
| This compound | 0.07 | HT-29 Colon Carcinoma |
| This compound | 0.06 | M21 Skin Melanoma |
IC₅₀ values indicate the concentration required to inhibit cell growth by 50%.
The biological activity of this compound is largely attributed to its ability to bind to the colchicine-binding site on β-tubulin. This interaction disrupts microtubule polymerization, leading to:
- Cell Cycle Arrest : The compound causes G₂/M phase arrest in treated cells.
- Apoptosis Induction : Following cell cycle disruption, apoptotic pathways are activated, resulting in programmed cell death.
Table 2: Effects on Cell Cycle Progression
| Treatment Concentration (IC₅₀ x 5) | G₀/G₁ (%) | S (%) | G₂/M (%) |
|---|---|---|---|
| Control | 50 | 30 | 20 |
| This compound | 20 | 25 | 55 |
Case Studies and Experimental Evidence
- Chick Chorioallantoic Membrane Assay : In vivo studies using the chick chorioallantoic membrane model demonstrated that this compound effectively inhibits angiogenesis and tumor growth comparable to established chemotherapeutics like combretastatin A-4 (CA-4). The compound exhibited minimal toxicity towards developing embryos, suggesting a favorable safety profile.
- Quantitative Structure-Activity Relationship (QSAR) : Advanced QSAR analyses have been conducted to establish correlations between the chemical structure of this compound derivatives and their biological activities. These studies provide insights into optimizing the compound for enhanced efficacy against resistant cancer cell lines.
Safety and Toxicology
The safety profile of this compound has been assessed in various preclinical models. Toxicity studies indicate that at therapeutic doses, the compound does not exhibit significant adverse effects on normal cellular functions, highlighting its potential as a targeted therapeutic agent.
属性
CAS 编号 |
71411-68-2 |
|---|---|
分子式 |
C10H14KNO3S |
分子量 |
267.39 g/mol |
IUPAC 名称 |
potassium;3-(diethylamino)benzenesulfonate |
InChI |
InChI=1S/C10H15NO3S.K/c1-3-11(4-2)9-6-5-7-10(8-9)15(12,13)14;/h5-8H,3-4H2,1-2H3,(H,12,13,14);/q;+1/p-1 |
InChI 键 |
FKCSRBUZGUJDDO-UHFFFAOYSA-M |
规范 SMILES |
CCN(CC)C1=CC(=CC=C1)S(=O)(=O)[O-].[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















